Bienvenue dans la boutique en ligne BenchChem!

Awd 12-281

PDE4 Inhibition Cytokine Suppression Human PBMCs

Select AWD 12-281 for PDE4 research where systemic side effects limit other inhibitors. It features rapid systemic clearance, low rolipram-site affinity, and high topical efficacy in lung and skin models, making it uniquely suitable for inhaled and dermatological studies. Simple IC50-based substitution will not replicate this profile.

Molecular Formula C22H14Cl2FN3O3
Molecular Weight 458.3 g/mol
CAS No. 257892-33-4
Cat. No. B1665857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAwd 12-281
CAS257892-33-4
SynonymsAWD 12-281
N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide
Molecular FormulaC22H14Cl2FN3O3
Molecular Weight458.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F
InChIInChI=1S/C22H14Cl2FN3O3/c23-17-8-26-9-18(24)20(17)27-22(31)21(30)16-11-28(10-12-1-3-13(25)4-2-12)19-6-5-14(29)7-15(16)19/h1-9,11,29H,10H2,(H,26,27,31)
InChIKeyDPHDSIQHVGSITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AWD 12-281 (CAS: 257892-33-4): Potent and Highly Selective PDE4 Inhibitor Optimized for Topical and Inhaled Administration


AWD 12-281 (CAS 257892-33-4), also known as GW-842470 or GSK-842470, is a small-molecule inhibitor of phosphodiesterase 4 (PDE4) with the chemical formula N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide [1]. It was specifically designed and optimized for topical and inhaled administration, featuring a metabolic profile that supports local delivery to the lung and skin [2][3]. The compound has demonstrated potent anti-inflammatory and bronchodilatory activity in a range of preclinical models of asthma, chronic obstructive pulmonary disease (COPD), and allergic dermatitis [4][5].

AWD 12-281: Why Generic PDE4 Inhibitors Cannot Be Substituted in Topical and Inhaled Disease Models


While numerous PDE4 inhibitors exist, their clinical utility is often severely limited by systemic side effects, most notably nausea and emesis, which arise from activity in the central nervous system [1]. AWD 12-281 is a structurally distinct molecule that was not merely optimized for high potency (IC50 = 9.7 nM), but specifically for a combination of properties that address this key limitation: a metabolic profile favoring rapid clearance after systemic absorption, a low affinity for the high-affinity rolipram binding site (a potential indicator of emetic liability), and high topical efficacy in the lung and skin [2][3]. Consequently, simple substitution with another PDE4 inhibitor that shares a similar IC50 value but lacks this optimized profile is highly unlikely to yield comparable results in topical or inhaled applications without incurring dose-limiting side effects, as evidenced by direct comparisons with cilomilast and roflumilast [4][5].

AWD 12-281: Head-to-Head Comparative Efficacy and Safety Data Against Key PDE4 Inhibitors


In Vitro Potency: AWD 12-281 vs. Roflumilast and Cilomilast in Human PBMCs

In a direct comparative study using human peripheral blood mononuclear cells (PBMCs), AWD 12-281 demonstrated a PDE4 inhibitory activity (IC50 = 9.7 nM) that closely correlates with its ability to suppress key inflammatory cytokines. Its potency (EC50 range 46-121 nM) was comparable to roflumilast and cilomilast in these same assays [1].

PDE4 Inhibition Cytokine Suppression Human PBMCs

In Vivo Anti-Inflammatory Efficacy: AWD 12-281 vs. Cilomilast in Allergic Dermatitis

In a mouse model of allergic contact dermatitis, both AWD 12-281 and cilomilast (SB 207499) achieved total inhibition of ear swelling when applied topically before the allergen challenge. Critically, when applied topically as a therapeutic intervention after the challenge, AWD 12-281 caused significant inhibition of ear swelling, whereas cilomilast failed to do so [1].

Topical Administration Allergic Dermatitis In Vivo Efficacy

Differential Emetic Potential: AWD 12-281 vs. Cilomilast and Roflumilast

When administered via oral, intravenous, or intratracheal routes, AWD 12-281 exhibited a considerably lower emetic potential than cilomilast in ferrets and roflumilast in pigs [1]. Critically, when given topically by inhalation, no emesis could be induced in dogs up to the highest feasible dose of 15 mg/kg in a 50% lactose blend [2].

Emetic Potential Side Effects Safety Profile

Skin Penetration Capability: Validated in a Model Predictive of Human Skin

In a guinea-pig model of allergic skin inflammation specifically developed to be predictive of human skin penetration, topically administered AWD 12-281 was capable of reducing the development of wheals, indicating that this compound can effectively penetrate the stratum corneum [1].

Skin Penetration Topical Drug Delivery Atopic Dermatitis

Broad Cytokine Suppression: AWD 12-281 Inhibits Both Th1 and Th2 Responses

Unlike some PDE4 inhibitors that may exhibit a preference for inhibiting Th2-type cytokines, AWD 12-281 demonstrated a broad spectrum of activity, suppressing both Th1- and Th2-type cytokines in both in vivo (mouse tissue homogenates) and in vitro (human PBMC) models [1].

Immunomodulation Th1/Th2 Cytokines Broad-Spectrum Activity

Anti-Inflammatory Potency In Vivo: AWD 12-281 vs. Beclomethasone and Dexamethasone

In a pig model of LPS-induced acute lung neutrophilia, AWD 12-281 was as effective as beclomethasone (0.4 mg/pig i.t.) and dexamethasone (0.28 mg/kg i.v.), although at 3 to 10 times the dosage [1]. In Brown Norway rats, AWD 12-281 (ID50 of 7 μg/kg i.t.) and beclomethasone (0.1 μg/kg i.t.) both suppressed late-phase eosinophilia [2].

Lung Inflammation In Vivo Potency Corticosteroid Comparison

AWD 12-281: Validated Research Applications in Respiratory and Dermatological Inflammation


Preclinical Modeling of Inhaled Therapy for Asthma and COPD

AWD 12-281 is an ideal tool for studying the effects of local PDE4 inhibition in the lung. Its demonstrated efficacy in suppressing allergen-induced bronchoconstriction by 68% and abolishing airway eosinophilia and hyperresponsiveness in multiple animal models (rat, mouse, guinea pig) [1][2] makes it highly suitable for investigating the mechanisms of action of inhaled anti-inflammatory drugs. Its low systemic emetic potential when delivered via inhalation [3] allows for the exploration of a therapeutic window that is not accessible with other PDE4 inhibitors.

Topical Treatment of Atopic Dermatitis and Allergic Skin Inflammation

For research into topical treatments for inflammatory skin diseases, AWD 12-281 is a highly relevant compound. Its ability to penetrate the stratum corneum in a model predictive of human skin [1] and its superior therapeutic efficacy compared to cilomilast in a post-challenge model of allergic dermatitis [2] position it as a critical tool for evaluating the potential of PDE4 inhibition in dermatology. Its broad suppression of both Th1 and Th2 cytokines [1] further supports its use in complex models of atopic dermatitis.

Combination Therapy Studies for Obstructive Airway Diseases

AWD 12-281 has been specifically identified in patents as a preferred PDE4 inhibitor for combination with inhaled anticholinergic bronchodilators (muscarinic receptor antagonists), such as R,R-glycopyrrolate, for the treatment of COPD and asthma [1]. This supports its use as a key reagent in preclinical studies designed to evaluate the synergistic effects of combining bronchodilation with anti-inflammatory mechanisms, potentially leading to more effective therapeutic strategies.

Investigating Broad-Spectrum Immunomodulation

AWD 12-281's unique profile of suppressing both Th1 and Th2 cytokines in human PBMCs and mouse models [1] makes it a valuable tool for researchers studying the immunology of complex inflammatory diseases. Unlike agents that may skew the immune response by preferentially inhibiting one T-helper subset, AWD 12-281 provides a broader immunomodulatory effect, making it useful for dissecting pathways where both arms of the adaptive immune response contribute to pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Awd 12-281

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.